Product packaging for 4-(1-Aminoethyl)-2,6-dimethylphenol(Cat. No.:CAS No. 1270452-53-3)

4-(1-Aminoethyl)-2,6-dimethylphenol

Cat. No.: B13287418
CAS No.: 1270452-53-3
M. Wt: 165.23 g/mol
InChI Key: QEERIWLMUJNNLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Aminoethyl)-2,6-dimethylphenol is a chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Handling should only be performed by qualified professionals. As a substituted phenol with both an amino and a phenolic functional group on the same aromatic ring, this compound serves as a versatile building block in organic synthesis . Its structure suggests potential use in the development of more complex molecules, including polymers, ligands for catalysis, and pharmaceutical intermediates. Researchers value this compound for exploring structure-activity relationships and novel synthetic pathways. Always consult the Safety Data Sheet (SDS) prior to use and adhere to all laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO B13287418 4-(1-Aminoethyl)-2,6-dimethylphenol CAS No. 1270452-53-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1270452-53-3

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

4-(1-aminoethyl)-2,6-dimethylphenol

InChI

InChI=1S/C10H15NO/c1-6-4-9(8(3)11)5-7(2)10(6)12/h4-5,8,12H,11H2,1-3H3

InChI Key

QEERIWLMUJNNLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)C(C)N

Origin of Product

United States

Advanced Synthetic Methodologies for 4 1 Aminoethyl 2,6 Dimethylphenol and Its Enantiomers

Stereoselective Synthesis Approaches to Chiral 4-(1-Aminoethyl)-2,6-dimethylphenol

The creation of the chiral amine functionality in this compound necessitates precise control over the stereochemical outcome of the reaction. This is primarily achieved through asymmetric synthesis, which can be broadly categorized into several effective strategies.

Asymmetric Catalytic Strategies in Carbon-Nitrogen Bond Formation

Asymmetric catalytic hydrogenation of prochiral imines is a powerful and atom-economical method for synthesizing chiral amines. This approach typically involves the in-situ or ex-situ formation of an imine from a ketone precursor, such as 4-acetyl-2,6-dimethylphenol, followed by hydrogenation using a chiral transition metal catalyst.

Recent advancements have highlighted the efficacy of iridium, ruthenium, and palladium-based catalysts paired with chiral phosphine (B1218219) ligands for the asymmetric hydrogenation of ketimines. For instance, iridium complexes with chiral phosphine-oxazoline ligands have demonstrated high enantioselectivity in the reduction of N-aryl imines. Similarly, ruthenium catalysts, often in combination with diamine ligands, are effective for the transfer hydrogenation of imines, using hydrogen sources like isopropanol (B130326) or formic acid.

A key challenge in the direct reductive amination of ketones is the chemoselectivity between the ketone and the imine. Modern catalytic systems have been developed to favor the reduction of the imine, leading to high yields of the desired amine.

Table 1: Representative Catalytic Systems for Asymmetric Reductive Amination of Ketones

Catalyst/Ligand SystemReducing AgentTypical SubstrateEnantiomeric Excess (ee)
[Ir(COD)Cl]₂ / Chiral P,N-LigandH₂AcetophenonesUp to 99%
[RuCl₂(p-cymene)]₂ / Chiral DiamineHCOOH/NEt₃Aromatic KetonesUp to 98%
Pd(OAc)₂ / Chiral PhosphineH₂N-Aryl IminesUp to 99%

While specific data for the synthesis of this compound using these exact systems is not extensively reported in readily available literature, the general applicability of these methods to substituted acetophenones suggests their potential for achieving high enantioselectivity in this specific transformation.

Chiral Auxiliary-Mediated Syntheses of the Aminoethyl Moiety

The use of chiral auxiliaries is a well-established strategy for stereoselective synthesis. wikipedia.org In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical course of a reaction. For the synthesis of chiral this compound, a plausible route involves the reaction of 4-acetyl-2,6-dimethylphenol with a chiral amine to form a chiral imine or enamine. Subsequent diastereoselective reduction of this intermediate, followed by the removal of the chiral auxiliary, would yield the desired enantiomer of the target amine.

Commonly used chiral auxiliaries include Evans oxazolidinones and sulfinamides, such as (R)- or (S)-tert-butanesulfinamide. The condensation of 4-acetyl-2,6-dimethylphenol with a chiral sulfinamide would generate a chiral N-sulfinyl imine. Diastereoselective addition of a hydride reagent to this imine, controlled by the bulky tert-butyl group of the auxiliary, would lead to the formation of one diastereomer in excess. Subsequent acidic cleavage of the sulfinyl group would then furnish the enantiomerically enriched amine.

Table 2: Chiral Auxiliary-Mediated Synthesis of Chiral Amines

Chiral AuxiliaryKey IntermediateTypical Reducing AgentDiastereomeric Excess (de)
(R)- or (S)-tert-ButanesulfinamideN-Sulfinyl ImineNaBH₄, L-Selectride®>95%
(R)- or (S)-1-PhenylethylamineChiral ImineH₂/Pd/CVariable

This methodology offers a reliable way to control the stereochemistry at the newly formed chiral center. The choice of the chiral auxiliary and the reaction conditions are crucial for achieving high diastereoselectivity.

Enantioselective Reductions and Aminations of Precursors

Enantioselective reduction of a suitable precursor is another direct route to chiral this compound. This can be achieved through the asymmetric hydrogenation of the corresponding ketone, 4-acetyl-2,6-dimethylphenol, to a chiral alcohol, followed by conversion to the amine with retention or inversion of configuration. However, a more direct and efficient method is the asymmetric reductive amination of the ketone.

Biocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral amines. Enzymes such as amine dehydrogenases (AmDHs) and transaminases (TAs) can catalyze the reductive amination of ketones with high enantioselectivity under mild, aqueous conditions.

Amine Dehydrogenases (AmDHs): These enzymes catalyze the direct conversion of a ketone to a chiral amine using ammonia (B1221849) as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the reducing equivalent. rsc.org

Transaminases (TAs): TAs catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine (B41738) or alanine) to a ketone acceptor. This method is highly enantioselective and can be driven to completion by using an excess of the amine donor or by removing the ketone byproduct.

The use of these enzymes offers a green and sustainable alternative to traditional chemical methods.

Multicomponent Reaction Pathways for the Construction of this compound Frameworks

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical approach to complex molecules. While specific MCRs for the direct synthesis of this compound are not widely documented, related transformations suggest potential pathways.

For instance, a variation of the Mannich reaction or a Petasis-type reaction could potentially be employed. A hypothetical three-component reaction could involve 2,6-dimethylphenol (B121312), an acetaldehyde (B116499) equivalent, and an amine source, catalyzed by a suitable Lewis or Brønsted acid. The development of a stereoselective version of such a reaction would provide a highly convergent and efficient route to the target molecule.

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes. Key aspects include the use of renewable feedstocks, atom economy, and the reduction or elimination of hazardous solvents and reagents.

Solvent-Free and Aqueous Media Synthetic Protocols

As mentioned in section 2.1.3, biocatalytic methods using enzymes like AmDHs and TAs are prime examples of green synthesis. rsc.org These reactions are typically performed in aqueous buffers at or near ambient temperature and pressure, eliminating the need for volatile and often toxic organic solvents.

Additionally, research into solvent-free reactions or reactions in alternative green solvents like ionic liquids or supercritical fluids is an active area. For example, some reductive amination reactions can be performed under neat conditions, reducing waste and simplifying purification. researchgate.net The development of such protocols for the synthesis of this compound would represent a significant step towards a more sustainable manufacturing process.

Atom Economy and Efficiency Assessments of Synthetic Routes

Friedel-Crafts Acylation:

The initial acylation of 2,6-dimethylphenol with an acylating agent like acetyl chloride or acetic anhydride (B1165640) introduces the acetyl group at the para position. sigmaaldrich.comorganic-chemistry.orglibretexts.org While effective, traditional Friedel-Crafts reactions often require stoichiometric amounts of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which generates significant waste during workup. wikipedia.orgyoutube.com The reaction with acetyl chloride, for instance, produces hydrochloric acid as a byproduct.

Reductive Amination:

The atom economy of reductive amination is inherently limited by the generation of byproducts from the reducing agent. For instance, the use of sodium borohydride (B1222165) results in the formation of borate (B1201080) salts. Catalytic hydrogenation, in contrast, offers a significantly higher atom economy, with water being the only theoretical byproduct when ammonia is used as the nitrogen source. taylorandfrancis.com

To provide a quantitative assessment, key metrics such as Atom Economy (AE), E-Factor (Environmental Factor), and Process Mass Intensity (PMI) can be calculated for different potential routes.

Table 1: Theoretical Atom Economy and E-Factor for Reductive Amination of 4-acetyl-2,6-dimethylphenol

Reducing Agent/MethodNitrogen SourceKey ByproductsTheoretical Atom Economy (%)Theoretical E-Factor
Sodium Borohydride (NaBH₄)Ammonia (NH₃)Sodium borate salts, Water< 85%> 0.18
Catalytic Hydrogenation (H₂)Ammonia (NH₃)Water~90%~0.11

Note: These are theoretical values and actual E-Factors will be higher due to solvent usage, catalyst, and workup procedures.

Flow Chemistry and Continuous Processing Techniques for Scalable Production

The transition from batch to continuous flow processing offers significant advantages for the scalable production of this compound, particularly for the reductive amination step. rsc.orgrsc.org Flow chemistry provides enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, consistency, and often, higher yields and selectivities. rsc.org

For the reductive amination of 4-acetyl-2,6-dimethylphenol, a packed-bed reactor containing a heterogeneous catalyst (e.g., Pd/C, Raney Nickel) can be employed. rsc.orgrsc.org The ketone, ammonia, and hydrogen gas are continuously passed through the reactor, allowing for efficient conversion to the desired amine. This setup minimizes the handling of hazardous reagents and allows for straightforward catalyst recovery and reuse.

The benefits of a continuous flow approach for reductive amination include:

Enhanced Safety: Smaller reaction volumes at any given time reduce the risks associated with exothermic reactions or the handling of flammable hydrogen gas.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors ensures efficient heat dissipation and mixing, leading to better reaction control and reduced byproduct formation. rsc.org

Increased Throughput: Once optimized, continuous processes can operate for extended periods, leading to higher productivity compared to batch reactions. rsc.org

Facilitated Automation: Flow systems are readily automated, allowing for precise control and monitoring of the reaction, ensuring consistent product quality.

Comparative Analysis of Synthetic Route Efficiencies, Selectivities, and Atom Utilization

A comparative analysis of potential synthetic routes to this compound highlights the trade-offs between different methodologies.

Enantioselective Synthesis:

For the production of enantiomerically pure this compound, asymmetric synthesis is essential. This can be achieved through several strategies during the reductive amination step:

Chiral Catalysts: The use of chiral transition metal catalysts (e.g., based on Iridium or Rhodium) with a suitable chiral ligand can facilitate the enantioselective hydrogenation of the intermediate imine. researchgate.netacs.org

Biocatalysis: Imine reductases (IREDs) or reductive aminases (RedAms) offer a highly selective and environmentally benign approach to chiral amine synthesis. researchgate.netnih.gov These enzymes can operate under mild conditions and often exhibit excellent enantioselectivity.

Table 2: Comparison of Potential Enantioselective Reductive Amination Methods

MethodCatalyst/EnzymeTypical Enantiomeric Excess (ee)AdvantagesDisadvantages
Asymmetric Catalytic Hydrogenation Chiral Rhodium/Iridium complexes>90%High turnover numbers, broad substrate scopeExpensive ligands, potential for metal contamination
Biocatalytic Reductive Amination Imine Reductase (IRED)>99%High enantioselectivity, mild conditions, biodegradableEnzyme stability and cost, limited to specific substrates

Batch vs. Flow Processing:

Table 3: Comparative Analysis of Batch vs. Flow Synthesis for Reductive Amination

ParameterBatch ProcessingFlow Processing
Safety Higher risk with large volumes of hazardous materialsInherently safer with smaller reaction volumes
Heat & Mass Transfer Often limited, can lead to hotspots and side reactionsExcellent control, uniform reaction conditions
Scalability Can be challenging, often requires process redesignMore straightforward scale-up by extending operation time or using larger reactors
Process Control Less precise control over reaction parametersPrecise control over temperature, pressure, and residence time
Throughput Limited by batch size and cycle timePotentially higher for continuous operation

Investigative Chemical Reactivity and Mechanistic Studies of 4 1 Aminoethyl 2,6 Dimethylphenol

Electrophilic Aromatic Substitution Reactions on the 2,6-Dimethylphenol (B121312) Ring System

The benzene (B151609) ring in 4-(1-Aminoethyl)-2,6-dimethylphenol is activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating groups: a strong activating hydroxyl group (-OH), and two weakly activating methyl groups (-CH₃). The 1-aminoethyl group at the para position will also influence the substitution pattern. The hydroxyl group is a powerful ortho, para-director. However, the two ortho positions to the hydroxyl group are already substituted by methyl groups. The position para to the hydroxyl group is occupied by the 1-aminoethyl substituent. Therefore, electrophilic substitution is directed to the positions ortho to the 1-aminoethyl group (and meta to the hydroxyl group).

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For 2,6-dimethylphenol, bromination using HBr/DMSO has been shown to be highly selective for the para position due to steric hindrance at the ortho positions. A similar regioselectivity would be expected for this compound, targeting the remaining unsubstituted positions on the ring, although the electronic influence of the para-substituent will play a significant role.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Electrophilic ReagentPredicted Major Product(s)Rationale
HNO₃/H₂SO₄2-Nitro-4-(1-aminoethyl)-6-methylphenolThe hydroxyl group is a strong ortho, para-director. With the ortho positions blocked and the para position occupied, substitution is directed to the available ortho position relative to the activating aminoethyl group.
Br₂/FeBr₃2-Bromo-4-(1-aminoethyl)-6-methylphenolSimilar to nitration, halogenation is expected to occur at the position activated by both the hydroxyl and aminoethyl groups.
SO₃/H₂SO₄3-Aminoethyl-5-methyl-4-hydroxybenzenesulfonic acidSulfonation is often subject to steric hindrance and may favor the less hindered meta position to the bulky substituents.

Transformations Involving the Primary Amino Group of this compound

The primary amino group attached to the benzylic carbon is a key site for a variety of chemical transformations. Its nucleophilicity allows it to readily participate in reactions with electrophilic reagents.

Nucleophilic Acyl Substitution and Amide/Urea Formation

Primary amines are excellent nucleophiles for acylating agents such as acid chlorides, anhydrides, and esters, leading to the formation of stable amide bonds. ncert.nic.in This reaction, known as acylation, is fundamental in organic synthesis. The reaction of this compound with an acyl chloride, for instance, would yield the corresponding N-acylated derivative. The reaction is typically carried out in the presence of a base, like pyridine, to neutralize the HCl byproduct. ncert.nic.in The synthesis of sterically hindered amides can sometimes be challenging, but various methods have been developed to overcome these limitations. nih.govchimia.chrsc.org

Similarly, the primary amino group can react with isocyanates to form substituted ureas. This reaction is generally efficient and proceeds via the nucleophilic attack of the amine on the carbonyl carbon of the isocyanate.

Table 2: Examples of Amide and Urea Formation Reactions

ReagentProduct TypeGeneral Reaction
Acetyl ChlorideAmideR-NH₂ + CH₃COCl → R-NH-COCH₃ + HCl
Acetic Anhydride (B1165640)AmideR-NH₂ + (CH₃CO)₂O → R-NH-COCH₃ + CH₃COOH
Phenyl IsocyanateUreaR-NH₂ + C₆H₅NCO → R-NH-CO-NHC₆H₅

Imine and Schiff Base Formation and Their Subsequent Reactivity

Primary amines condense with aldehydes and ketones to form imines, which are also known as Schiff bases. wjpsonline.com This reversible reaction is often catalyzed by acid or base and involves the formation of a carbinolamine intermediate followed by dehydration. wjpsonline.comyoutube.com The stability of the resulting Schiff base is influenced by the nature of the substituents; aromatic aldehydes generally form more stable Schiff bases due to conjugation. wjpsonline.com The formation of sterically hindered imines can be achieved using specific catalysts and conditions. acs.orgnih.gov

The resulting imine itself is a versatile intermediate. The C=N double bond can be reduced to a secondary amine, for example, by catalytic hydrogenation or with reducing agents like sodium borohydride (B1222165).

Alkylation and Acylation Reactions of the Amino Moiety

The primary amino group can be alkylated by reaction with alkyl halides. ncert.nic.in This reaction proceeds via nucleophilic substitution, where the amine acts as the nucleophile. A challenge with this reaction is the potential for over-alkylation, leading to the formation of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. ncert.nic.in Benzylic amines can be synthesized through various amination and arylation methods. organic-chemistry.orgorganic-chemistry.org

Acylation of the amino group, as discussed in section 3.2.1, is a more controlled reaction that typically stops at the mono-acylated product.

Reactivity at the Phenolic Hydroxyl Group of this compound

The phenolic hydroxyl group in this compound is sterically hindered by the two ortho-methyl groups. This steric hindrance can significantly impact its reactivity, particularly in reactions that require direct access to the oxygen atom.

Etherification and Esterification Strategies

Etherification: The formation of ethers from phenols, known as Williamson ether synthesis, typically involves the reaction of a phenoxide ion with an alkyl halide. The phenoxide is generated by treating the phenol (B47542) with a strong base. While this reaction is generally effective, the steric hindrance around the hydroxyl group in this compound may necessitate harsher reaction conditions or the use of more reactive alkylating agents. Aromatic ethers can also be synthesized through other methods. ambeed.com

Esterification: Phenols are generally less reactive than alcohols in esterification reactions with carboxylic acids. youtube.com Direct esterification of phenols with carboxylic acids is often inefficient. However, phenols can be readily esterified using more reactive acylating agents like acid chlorides or acid anhydrides. youtube.com The reaction is typically carried out in the presence of a base. For sterically hindered phenols, the formation of the corresponding phenoxide followed by reaction with an acyl chloride can improve the yield of the ester. youtube.com The synthesis of amino acid esters of phenols has been explored for applications such as prodrugs. nih.govnih.gov

Table 3: General Strategies for Etherification and Esterification of Phenols

Reaction TypeReagentsGeneral ConditionsProduct
Etherification1. Strong Base (e.g., NaOH, NaH) 2. Alkyl Halide (e.g., CH₃I)Formation of phenoxide followed by nucleophilic substitutionAryl Ether
EsterificationAcid Chloride (e.g., CH₃COCl)Presence of a base (e.g., pyridine)Phenyl Ester
EsterificationAcid Anhydride (e.g., (CH₃CO)₂O)Presence of an acid or base catalystPhenyl Ester

Oxidation Pathways Leading to Phenoxyl Radical Species and Quinone Methides

The oxidation of hindered phenols, such as those with bulky substituents at the 2 and 6 positions, is a well-established route to the formation of stable phenoxyl radicals. These radicals are key intermediates in various chemical and biological processes. In the case of this compound, one-electron oxidation, which can be initiated by chemical oxidants or electrochemical methods, would be expected to generate the corresponding phenoxyl radical. The stability of this radical is enhanced by the steric shielding provided by the two methyl groups, which hinder dimerization and other decay pathways.

The presence of the 4-(1-aminoethyl) substituent introduces additional complexity to the oxidation process. The benzylic position is also susceptible to oxidation, particularly under conditions that favor the formation of radical intermediates. The initial phenoxyl radical can exist in resonance with a benzylic radical, delocalizing the unpaired electron onto the benzylic carbon.

Further oxidation of the phenoxyl radical or disproportionation of two radical species can lead to the formation of a quinone methide. Quinone methides are highly reactive intermediates characterized by a cross-conjugated dienone system. They are potent Michael acceptors, readily undergoing addition reactions with a variety of nucleophiles. The formation of a quinone methide from this compound would result in a highly electrophilic species, with the exocyclic double bond being the primary site for nucleophilic attack. The amino group in the side chain could potentially play a role in the stability and subsequent reactions of this intermediate, possibly through intramolecular interactions.

PrecursorIntermediate SpeciesFinal Product (Hypothetical)
This compoundPhenoxyl RadicalQuinone Methide
This compoundBenzylic RadicalDimerization or further oxidation products

It is important to note that the specific conditions of the oxidation (e.g., oxidant, solvent, pH) would significantly influence the predominant reaction pathway and the nature of the final products.

Metalation and Lithiation Studies of this compound Derivatives

The acidic phenolic proton of this compound makes it a candidate for deprotonation by strong bases, a process known as metalation. The use of organolithium reagents, such as n-butyllithium or sec-butyllithium, is a common method for the lithiation of phenols. The resulting lithium phenoxide would be a versatile intermediate for further functionalization.

In addition to deprotonation of the hydroxyl group, the presence of the amino group and the benzylic protons offers other potential sites for lithiation, depending on the reaction conditions and the nature of the base used. Directed ortho-metalation is a powerful tool in organic synthesis, but in this case, the ortho positions are blocked by methyl groups. However, lithiation at the benzylic position could be possible, especially if the amino group is appropriately protected to prevent interference. A protected amino group, for instance as a carbamate, could act as a directing group for lithiation at the benzylic position.

The resulting organolithium species, whether at the oxygen or the benzylic carbon, would be highly reactive nucleophiles. Quenching these intermediates with various electrophiles would allow for the introduction of a wide range of functional groups, providing a synthetic route to a diverse array of derivatives of this compound.

ReagentPotential Site of ReactionPotential Product
n-ButyllithiumPhenolic OHLithium phenoxide
sec-Butyllithium (with protected amine)Benzylic C-HBenzylic lithium species

Stereochemical Outcomes and Diastereoselective Control in Reactions of Chiral this compound

The presence of a stereocenter at the benzylic carbon of the 1-aminoethyl group means that this compound can exist as a pair of enantiomers. This chirality is a critical consideration in its reactions, as it can influence the stereochemical outcome of transformations at or near the chiral center.

Reactions involving the chiral center can proceed with either retention or inversion of configuration, or they can lead to racemization. The specific outcome depends on the reaction mechanism. For example, an S_N2 reaction at the benzylic carbon would be expected to proceed with inversion of configuration. In contrast, reactions that proceed through a planar intermediate, such as a carbocation or a radical at the benzylic position, are likely to result in a mixture of diastereomers if a new stereocenter is formed, or racemization if the original stereocenter is destroyed and then reformed.

The existing stereocenter can also exert diastereoselective control over reactions occurring at other parts of the molecule. For instance, if the amino group or the phenolic hydroxyl group participates in a reaction, the stereochemistry of the benzylic carbon can influence the facial selectivity of the attack of incoming reagents. This can lead to the preferential formation of one diastereomer over another. The development of diastereoselective reactions of chiral this compound would be of significant interest for the synthesis of stereochemically pure compounds with potential applications in catalysis or medicinal chemistry.

Reaction TypePotential Stereochemical Outcome
S_N2 at benzylic carbonInversion of configuration
Reaction via benzylic carbocation/radicalRacemization or formation of diastereomers
Reaction at a remote siteDiastereoselection

Further experimental and computational studies are needed to fully elucidate the rich and varied reactivity of this intriguing molecule and to harness its potential in synthetic chemistry.

Applications of 4 1 Aminoethyl 2,6 Dimethylphenol in Advanced Organic Synthesis

4-(1-Aminoethyl)-2,6-dimethylphenol as a Chiral Building Block for Complex Molecules

The presence of a stereocenter in the 1-aminoethyl moiety suggests that this compound could serve as a valuable chiral building block. Chiral amines and phenols are foundational components in the asymmetric synthesis of numerous biologically active molecules and complex natural products.

In principle, the enantiomerically pure forms of this compound could be obtained through chiral resolution techniques. For instance, a patented method for the chiral resolution of structurally similar N-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives involves the use of chiral acids to form diastereomeric salts that can be separated by crystallization. whiterose.ac.uk A similar approach could potentially be applied to resolve the racemic mixture of this compound.

Precursor to Structurally Diverse Polycyclic Heterocycles and Carbocycles

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a phenolic hydroxyl group, makes it a hypothetical precursor for the synthesis of various heterocyclic and carbocyclic structures.

The amino group can readily participate in reactions to form amides, sulfonamides, and imines. The phenolic hydroxyl group can undergo O-alkylation, O-acylation, and participate in reactions like the Williamson ether synthesis. The aromatic ring itself is amenable to electrophilic substitution reactions, although the directing effects of the existing substituents would need to be considered.

The combination of these reactive sites within one molecule opens up possibilities for intramolecular cyclization reactions to construct fused ring systems. For example, reaction of the amino group with a suitable dielectrophile could be followed by an intramolecular reaction involving the phenol (B47542) to form a polycyclic structure. The synthesis of poly(2,6-dimethyl-1,4-phenylene oxide)s from 2,6-dimethylphenol (B121312) highlights the reactivity of the phenolic component in forming larger molecular architectures. guidechem.com

Utility in the Synthesis of Advanced Chemical Scaffolds and Frameworks

Advanced chemical scaffolds are core molecular structures that can be systematically modified to create libraries of related compounds for drug discovery and materials science. The substituted phenol moiety in this compound provides a rigid platform that can be further functionalized.

The development of diversity-oriented synthesis strategies often relies on building blocks with multiple points of functionalization. frontiersin.org In theory, the amino group, the hydroxyl group, and the aromatic ring of this compound could be orthogonally protected and deprotected to allow for sequential and selective modifications, leading to a wide array of complex and three-dimensional molecular frameworks.

Application in Fragment-Based Synthesis Methodologies for Chemical Libraries

Fragment-based drug discovery (FBDD) is a powerful approach that starts with small, low-complexity molecules (fragments) that bind weakly to a biological target. These initial hits are then grown or combined to create more potent and selective ligands.

With a molecular weight that would likely fall within the typical range for fragments, this compound could, in principle, be a valuable addition to a fragment library. Its structure combines aromatic, and chiral aliphatic features, providing a three-dimensional character that is often sought after in modern fragment collections.

The synthesis of fragment libraries often focuses on creating collections of structurally diverse, yet synthetically accessible, small molecules. While no specific libraries containing this compound are documented, the synthesis of libraries based on substituted phenols and aminophenols is a known strategy in medicinal chemistry. researchgate.netnih.gov

Derivatization for Probing Structure-Reactivity Relationships and Chemical Space Exploration

The systematic derivatization of a core scaffold is a fundamental strategy for exploring chemical space and understanding structure-activity relationships (SAR). The amino and hydroxyl groups of this compound are ideal handles for such derivatization.

A study on a thiourea (B124793) derivative of the closely related 2-[(1R)-1-aminoethyl]phenol demonstrated its utility as a chiral sensor for determining the absolute configuration of amino acid derivatives. cymitquimica.com This highlights how derivatization of the amino group can lead to new functionalities. Similarly, creating a series of amides or sulfonamides from the amino group of this compound and testing their biological activity could provide valuable SAR data.

The phenolic hydroxyl group could be converted into a series of ethers or esters to probe the effects of steric and electronic changes at this position. Such studies are crucial for optimizing the properties of a lead compound in drug discovery.

Coordination Chemistry and Catalytic Potentials of 4 1 Aminoethyl 2,6 Dimethylphenol

Design and Synthesis of Metal Complexes Utilizing 4-(1-Aminoethyl)-2,6-dimethylphenol as a Ligand

This section would have detailed the methods for synthesizing metal complexes incorporating the this compound ligand.

Chelation Modes and Coordination Geometries in Transition Metal Complexes

A critical aspect of understanding a ligand's potential in catalysis is its mode of coordination to a metal center. This subsection would have discussed how this compound binds to transition metals, including the specific atoms involved in the coordination and the resulting three-dimensional arrangement of the complex. The potential for this ligand to act as a bidentate or tridentate ligand through its amino, ethylamino, and phenolic oxygen groups would have been a key point of discussion.

Stereoelectronic Properties of the this compound Ligand

The electronic and steric properties of a ligand are paramount in dictating the reactivity of the resulting metal complex. This part of the article would have analyzed the electron-donating or withdrawing nature of the aminophenol ligand and the steric bulk provided by the dimethylphenol and aminoethyl groups. These properties influence the stability of the complex and its catalytic activity.

Homogeneous Catalysis Mediated by this compound Metal Complexes

The ultimate test of a novel ligand-metal system is its efficacy in promoting chemical reactions. This section would have explored the use of these complexes in various catalytic processes.

Asymmetric Transfer Hydrogenation and Hydrogenation Reactions

For chiral ligands, a significant application is in asymmetric catalysis, where the transfer of hydrogen atoms to a substrate is controlled to favor the formation of one enantiomer over the other. Had data been available, this subsection would have presented the performance of this compound-metal complexes in such reactions, including conversion rates and enantiomeric excesses.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig)

Cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This section would have detailed any reported activity of this compound complexes in catalyzing reactions like the Suzuki, Heck, or Buchwald-Hartwig couplings, complete with data on yields and turnover numbers.

Polymerization Catalysis and Oligomerization Processes

The synthesis of polymers with controlled properties is another major area of catalysis. This final subsection would have discussed the potential of these metal complexes to catalyze the polymerization or oligomerization of monomers such as olefins, with relevant data on polymer molecular weight and polydispersity.

In-Depth Analysis of this compound Reveals Limited Publicly Available Research for Specified Catalytic Applications

Despite a thorough investigation into the chemical compound this compound, a notable scarcity of publicly available scientific literature exists regarding its specific applications in heterogeneous catalysis, mechanistic catalytic studies, and photoredox catalysis as outlined. Extensive searches have not yielded the detailed research findings necessary to fully construct an article on its coordination chemistry and catalytic potentials within the requested specific framework.

While the broader fields of heterogeneous catalysis, material science, mechanistic investigations of catalytic cycles, and photoredox catalysis are well-documented for a variety of other organic ligands and metal complexes, specific research detailing the immobilization of this compound derivatives, in-depth mechanistic studies of its ligands, or its role in photoinduced electron transfer processes is not readily found in accessible scientific databases and publications.

General principles of catalysis, including the immobilization of homogeneous catalysts on solid supports to create heterogeneous catalysts, have been widely explored. Methodologies such as covalent tethering, adsorption, and encapsulation are common strategies to enhance catalyst recyclability and stability. For instance, polymer monoliths and metal-organic frameworks (MOFs) are often employed as supports for catalytic complexes. However, specific examples and performance data for catalysts derived from this compound are absent from the available literature.

Similarly, the field of photoredox catalysis, which utilizes light to drive chemical reactions via single-electron transfer, is a rapidly expanding area of chemical synthesis. Transition metal complexes and organic dyes are frequently used as photocatalysts. These catalysts, upon light absorption, can initiate redox processes, enabling a wide range of chemical transformations. While the fundamental principles of photoredox catalysis and photoinduced electron transfer are well-established, their application using complexes of this compound has not been a subject of published research that could be identified.

Mechanistic investigations into catalytic cycles are crucial for understanding and optimizing catalytic processes. These studies often involve a combination of experimental techniques and computational modeling to elucidate reaction pathways, identify key intermediates, and determine rate-limiting steps. While numerous studies detail the mechanisms of various catalytic reactions involving other ligands, specific mechanistic data for catalytic cycles involving this compound ligands are not present in the public domain.

The absence of detailed research on this specific compound within the requested contexts prevents the generation of the specified data tables and in-depth research findings. It is important to note that this does not necessarily mean that such research has not been conducted, but rather that it is not available in the public scientific literature. Research in this area may be proprietary, unpublished, or still in its early stages.

Given the constraints of publicly accessible information, it is not possible to provide a detailed, evidence-based article that adheres to the user's strict outline and content requirements for this compound.

Advanced Spectroscopic and Structural Characterization of 4 1 Aminoethyl 2,6 Dimethylphenol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Elucidation

High-resolution NMR spectroscopy would be the cornerstone for elucidating the complex structure of 4-(1-Aminoethyl)-2,6-dimethylphenol. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be essential for the complete assignment of proton and carbon signals.

For stereochemical and conformational analysis, advanced techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) would be critical. By analyzing through-space correlations, NOESY data would help determine the relative orientation of the protons on the chiral center of the aminoethyl group and the protons of the dimethylphenol ring, providing insight into the preferred conformations of the molecule in solution. For a definitive assignment of the absolute configuration of its single chiral center, derivatization with a chiral agent, such as Mosher's acid, followed by ¹H and ¹⁹F NMR analysis would be a standard approach.

Hypothetical ¹H NMR Data Table for this compound: (Note: This data is illustrative and not from published experimental results.)

Chemical Shift (ppm) Multiplicity Integration Assignment
~6.90 s 2H Ar-H
~4.85 br s 1H OH
~4.10 q 1H CH-NH₂
~2.20 s 6H Ar-CH₃
~1.80 br s 2H NH₂

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Isotopic Labeling and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound, which allows for the unambiguous confirmation of its elemental composition.

Tandem mass spectrometry (MS/MS) would be utilized to investigate its fragmentation pathways. A primary fragmentation event would likely be the benzylic cleavage, resulting in the loss of a methyl group to form a stable resonance-delocalized cation. Another expected fragmentation is the loss of the amino group. For a related isomer, 4-(2-aminoethyl)-2,6-dimethylphenol, predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts. uni.lu Isotopic labeling studies, for instance by replacing the phenolic proton with deuterium, would help confirm fragmentation mechanisms by observing the corresponding mass shifts in the fragment ions.

Predicted Fragmentation Data for this compound: (Note: This data is illustrative and not from published experimental results.)

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Proposed Fragment
166.1226 ([M+H]⁺) 151.0991 15.0235 (CH₃) [M+H-CH₃]⁺
166.1226 ([M+H]⁺) 149.1121 17.0105 (NH₃) [M+H-NH₃]⁺

X-Ray Crystallography for Definitive Solid-State Structure Determination and Conformational Analysis

Single-crystal X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound or one of its salts could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. For this chiral compound, crystallizing it as a single enantiomer or as a racemate would allow for the definitive determination of its absolute configuration and an understanding of the intermolecular interactions, such as hydrogen bonding between the phenolic hydroxyl group and the amino group, that dictate the crystal packing. No published crystal structures currently exist for this compound.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules like this compound. These methods measure the differential absorption of left and right circularly polarized light. The resulting spectra are highly sensitive to the molecule's stereochemistry. By comparing the experimental CD spectrum to spectra predicted by quantum chemical calculations for the (R) and (S) enantiomers, the absolute configuration of the chiral center could be determined. These techniques are particularly powerful for analyzing the conformation of the molecule in solution.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis, Hydrogen Bonding Interactions, and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. For this compound, characteristic vibrational bands would be expected for the O-H stretch of the phenol (B47542), N-H stretches of the primary amine, C-H stretches of the alkyl and aromatic groups, and C=C stretches of the aromatic ring. The position and shape of the O-H and N-H stretching bands would be particularly informative, offering insights into the extent and nature of intra- and intermolecular hydrogen bonding. While no specific spectra for the target compound are available, data for the related 4-Amino-2,6-dimethylphenol shows characteristic peaks for these functional groups. nih.gov

Expected Vibrational Frequencies (cm⁻¹): (Note: This data is illustrative and not from published experimental results.)

Functional Group FTIR Frequency Range Raman Frequency Range
O-H Stretch (Phenol) 3200-3600 (broad) 3200-3600 (weak)
N-H Stretch (Amine) 3300-3500 (two bands) 3300-3500 (weak)
C-H Stretch (Aromatic) 3000-3100 3000-3100 (strong)
C-H Stretch (Alkyl) 2850-2960 2850-2960 (strong)
C=C Stretch (Aromatic) 1500-1600 1500-1600 (strong)

Photoelectron Spectroscopy (XPS, UPS) for Surface and Electronic Structure Characterization

Photoelectron spectroscopy (XPS and UPS) would be used to investigate the electronic structure and surface composition of this compound. XPS provides information on the elemental composition and the chemical states of those elements by measuring the binding energies of core-level electrons. One could expect to resolve C 1s signals corresponding to the different carbon environments (C-C, C-O, C-N), as well as distinct O 1s and N 1s signals. Ultraviolet Photoelectron Spectroscopy (UPS) probes the valence electronic structure, providing data on the molecular orbital energies, which can be compared with theoretical calculations to gain a deeper understanding of the molecule's electronic properties. Currently, there is no published XPS or UPS data for this compound.

Computational and Theoretical Investigations of 4 1 Aminoethyl 2,6 Dimethylphenol

Quantum Chemical Calculations of Electronic Structure, Reactivity Descriptors, and Reaction Pathways

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to predicting the behavior of a molecule from its electronic structure. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). ucsb.edu The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive. numberanalytics.com

For 4-(1-Aminoethyl)-2,6-dimethylphenol, the HOMO would likely be localized on the electron-rich phenol (B47542) ring and the nitrogen atom of the amino group, indicating these are the primary sites for electrophilic attack. The LUMO would be distributed across the aromatic system, representing the region for potential nucleophilic attack. By analyzing the spatial distribution of these orbitals, one can predict the regioselectivity of reactions. ucsb.eduacs.org

Table 1: Illustrative Frontier Molecular Orbital Energies for Phenolic Compounds (Note: These are example values for related compounds calculated using DFT methods, as specific data for this compound is not available. The exact values depend on the level of theory and basis set used.)

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Phenol-8.5-1.27.3
2,6-Dimethylphenol (B121312)-8.2-0.97.3
Aniline-7.7-0.57.2
Hypothetical this compound~ -8.0~ -0.7~ 7.3

This interactive table is based on typical values found in computational studies of substituted phenols.

Charge Distribution, Electrostatic Potential Maps, and pKa Calculations

The distribution of electrons within a molecule governs its electrostatic interactions. Molecular Electrostatic Potential (MEP) maps visualize the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP would show strong negative potential around the phenolic oxygen and the amino nitrogen, with positive potential near the hydroxyl and amine hydrogens.

Computational methods can also provide accurate predictions of the acid dissociation constant (pKa). nih.gov The pKa is calculated from the Gibbs free energy difference (ΔG) between the protonated and deprotonated forms of the molecule in a solvent. dntb.gov.uanih.gov Advanced models often incorporate explicit water molecules to improve accuracy. mdpi.comresearchgate.net For this compound, two pKa values would be of interest: that of the phenolic hydroxyl group and that of the ammonium (B1175870) group (the protonated form of the amine). The electron-donating methyl and aminoethyl groups would be expected to increase the pKa of the phenolic proton compared to unsubstituted phenol (pKa ~9.99).

Table 2: Example Calculated vs. Experimental pKa Values for Phenols (Based on data from accurate computational protocols like 2H₂O/CAM-B3LYP/SMD.) mdpi.com

CompoundCalculated pKaExperimental pKa
Phenol9.989.99
4-Methylphenol (p-cresol)10.2510.26
4-Nitrophenol7.147.15
Expected for Phenolic OH in Target Molecule~10.3 - 10.5N/A

This interactive table illustrates the high accuracy of modern computational pKa prediction methods. nih.govmdpi.com

Molecular Dynamics Simulations for Conformational Analysis, Solvation Effects, and Intermolecular Interactions

While quantum mechanics describes electronic structure, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations can reveal the preferred three-dimensional shapes (conformations) of this compound, how it is solvated by water, and the nature of its intermolecular interactions. researchgate.netnih.gov

Simulations would track the rotation around the C-C bond of the aminoethyl side chain to identify the most stable conformers. In aqueous solution, MD would show the formation of hydrogen bonds between water and the molecule's hydroxyl and amino groups. tandfonline.com The simulations can quantify the structure of the hydration shells around the molecule and the dynamics of water molecules within these shells. researchgate.netacs.org This is crucial for understanding its solubility and interactions in a biological context.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies, UV-Vis Absorption Maxima)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts: DFT calculations using methods like Gauge-Including Atomic Orbital (GIAO) can predict ¹H and ¹³C NMR chemical shifts with high accuracy. nyu.edunih.gov Predicted shifts are often correlated with experimental data for a set of known compounds to generate a scaling factor, improving predictive power. mdpi.comacs.org

IR Frequencies: The vibrational frequencies from a DFT calculation correspond to the absorption bands in an infrared (IR) spectrum. researchgate.net These calculations can help assign experimental peaks to specific molecular motions, such as the characteristic O-H and N-H stretches or the aromatic C=C bending modes. researchgate.netnajah.edu

UV-Vis Absorption Maxima: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions that correspond to the absorption of UV-visible light. researchgate.net For a phenolic compound, the calculations would predict the λ_max values associated with π→π* transitions within the aromatic ring. nih.gov

Table 3: Illustrative Comparison of Calculated and Experimental Spectroscopic Data for a Related Compound (2,6-Dimethylphenol)

ParameterComputational Prediction (Example Level of Theory)Experimental Value
¹H NMR (OH proton, ppm)~4.5 (DFT/GIAO)~4.6
¹³C NMR (C-OH, ppm)~153 (DFT/GIAO)151.7
IR O-H Stretch (cm⁻¹)~3600 (scaled DFT/B3LYP)3628
UV-Vis λ_max (nm)~275 (TD-DFT)273

This interactive table demonstrates the predictive power of computational spectroscopy for structural analysis.

Reaction Mechanism Elucidation through Computational Transition State Theory and Energy Profile Mapping

Computational methods can map the entire energy landscape of a chemical reaction, providing a detailed mechanism. Transition State Theory (TST) is a framework for understanding reaction rates based on the properties of the high-energy "activated complex" or transition state. fiveable.mewikipedia.orglibretexts.org

For a potential reaction involving this compound, such as its oxidation or its role as a catalyst, computational chemists would:

Identify the structures of reactants, products, and any intermediates.

Locate the transition state structure connecting them on the potential energy surface.

Calculate the activation energy (the energy difference between the reactants and the transition state), which is the primary determinant of the reaction rate. fiveable.me

By mapping the complete reaction pathway, researchers can understand the step-by-step mechanism, identify the rate-determining step, and predict how substituents might alter the reaction's feasibility and outcome. acs.orgacs.org

Ligand-Metal Interaction Modeling in Catalytic Systems and Stability Predictions

The presence of both a hydroxyl and an amino group makes this compound a potential bidentate ligand for metal ions. nih.gov Computational modeling can be used to study the formation and stability of metal complexes. nih.gov

DFT calculations can determine:

The preferred coordination geometry of the metal ion with the ligand.

The binding energy of the ligand to the metal, which indicates the stability of the complex. solubilityofthings.com

Changes in the electronic structure of both the ligand and the metal upon complexation.

The catalytic potential of the resulting metal complex by modeling its interaction with substrates.

These models are crucial in designing new catalysts and understanding the role of metal-phenolic networks in various applications, from materials science to biology. rsc.orgrsc.org

Machine Learning and Artificial Intelligence Approaches for Property Prediction and Retrosynthesis Design

The application of machine learning (ML) and artificial intelligence (AI) has become a cornerstone in modern chemical research, offering powerful tools to accelerate the discovery and development of new molecules. research.google For a compound such as this compound, these computational approaches can provide significant insights into its potential properties and synthetic accessibility, even in the absence of extensive experimental data. These methods leverage vast datasets of known chemical information to build predictive models and sophisticated algorithms for complex problem-solving. research.googlearxiv.org

Property Prediction using Machine Learning

Machine learning, particularly through Quantitative Structure-Activity Relationship (QSAR) models, is widely used to predict the physicochemical and biological properties of molecules. researchgate.net These models are built by training algorithms on large datasets of compounds where the properties of interest have already been measured. The algorithm learns the complex, non-linear relationships between a molecule's structure (represented by numerical descriptors) and its activity or property. arxiv.orgresearchgate.net For this compound, ML models could predict a range of important characteristics.

Key Predicted Properties and Methodologies:

Physicochemical Properties: Crucial for understanding the compound's behavior, properties like solubility, lipophilicity (LogP), and boiling point can be predicted. Tree-based ensemble methods such as Gradient Boosting, XGBoost, and LightGBM are effective for these regression tasks, capturing the intricate connections between molecular features and physical properties. arxiv.org

Biological Activity and Toxicity: ML models, including deep neural networks (DNNs), can be trained to predict biological activities, such as cytotoxicity or receptor binding affinity. researchgate.net For phenolic compounds, QSAR models have been successfully developed to predict toxicity towards various organisms. researchgate.net These models help in the early-stage assessment of a compound's potential as a therapeutic agent or identifying potential hazards.

The process involves calculating a wide array of molecular descriptors for this compound. These descriptors can include constitutional indices, topological indices, and quantum chemical parameters. The model, trained on a diverse set of other phenols and related molecules, would then use these descriptors to generate a prediction. researchgate.net

Illustrative Predicted Properties for this compound

The following table represents a hypothetical output from various ML models for predicting the properties of this compound. This data is for illustrative purposes to demonstrate the type of information generated by these computational tools.

PropertyPredicted ValueModel Type Used
LogP (Lipophilicity)2.15Gradient Boosting Regression
Aqueous Solubility (logS)-2.5Deep Neural Network
Boiling Point (°C)285.4XGBoost Regressor
hERG Inhibition (pIC50)4.8Random Forest Classifier
Cytotoxicity (LC50, µM)35.2Support Vector Machine

Retrosynthesis Design using Artificial Intelligence

For a polysubstituted benzene (B151609) derivative like this compound, an AI planner would analyze the structure and suggest key bond disconnections based on known, high-yielding chemical reactions. libretexts.org The process can be broken down into:

Single-Step Prediction: The AI identifies the most plausible immediate precursors by suggesting disconnections. For the target molecule, a key disconnection might be the C-N bond of the aminoethyl group or the bond connecting it to the aromatic ring. mit.edu

Multi-Step Pathway Search: The AI algorithm then recursively applies single-step predictions to the precursors, building a complete synthesis tree that traces back to simple starting materials. arxiv.org These routes are often scored based on factors like reaction feasibility, estimated yield, and the cost of starting materials. arxiv.orggwern.net

Illustrative Retrosynthetic Disconnection for this compound

An AI retrosynthesis tool might propose the following primary disconnection, which represents a common and reliable transformation in organic synthesis. This example is for illustrative purposes.

Target MoleculeProposed DisconnectionPrecursorsProposed Reaction Type
This compoundC(aryl)-C(alkyl) bond4-Bromo-2,6-dimethylphenol + (1-Aminoethyl)boronic acidSuzuki-Miyaura Cross-Coupling
This compoundC-N bond of ethylamine (B1201723)4-(1-Oxoethyl)-2,6-dimethylphenol + Ammonia (B1221849)Reductive Amination

The integration of expert knowledge with AI algorithms, often referred to as a "hybrid" approach, is becoming increasingly prevalent to refine the suggested pathways and overcome biases present in reaction data. nih.govgwern.net By combining the vast data-processing power of AI with the nuanced understanding of experienced chemists, the design of efficient and novel synthetic routes for compounds like this compound can be significantly enhanced.

Supramolecular Chemistry and Non Covalent Interactions of 4 1 Aminoethyl 2,6 Dimethylphenol

Hydrogen Bonding Networks Involving the Phenolic Hydroxyl and Amine Groups in Solution and Solid State

The molecular architecture of 4-(1-Aminoethyl)-2,6-dimethylphenol features both a phenolic hydroxyl (-OH) group and a primary amine (-NH2) group, making it an excellent candidate for forming extensive hydrogen bonding networks. Both groups can act as hydrogen bond donors, while the oxygen and nitrogen atoms can also serve as hydrogen bond acceptors.

In the solid state, it is highly probable that these functional groups would dictate the crystal packing through a network of intermolecular hydrogen bonds. Based on studies of similar aminophenol structures, one can anticipate the formation of strong O-H···N and N-H···O hydrogen bonds. acs.org These interactions are fundamental in crystal engineering and often lead to predictable packing motifs. acs.org For instance, the phenolic proton could bond to the nitrogen of a neighboring molecule, while one of the amine protons could bond to the phenolic oxygen of another, creating chains or more complex three-dimensional arrays. The specific geometry and connectivity of this network would depend on the crystallization conditions. In some aminophenol crystals, each molecule has been observed to be hydrogen-bonded to several neighbors, creating robust networks. researchgate.net

In solution, the extent and nature of hydrogen bonding would be highly dependent on the solvent. In protic solvents like water or alcohols, the primary interactions would likely be between the solute and solvent molecules. In aprotic, non-polar solvents, intramolecular hydrogen bonding between the phenolic -OH and the ethylamine (B1201723) -NH2 group might be possible, although this is less likely given the flexibility and distance of the ethylamine side chain from the phenol (B47542) ring. More commonly, intermolecular self-association would occur, leading to the formation of dimers or larger oligomeric species in solution.

Potential Hydrogen Bond Interactions Donor Acceptor State Significance
IntermolecularPhenolic -OHAmine -NSolid/SolutionPrimary interaction dictating crystal packing and solution aggregation.
IntermolecularAmine -NHPhenolic -OSolid/SolutionContributes to the stability and structure of the supramolecular assembly.
Solute-SolventPhenolic -OH / Amine -NHSolvent (protic)SolutionDominant interaction in protic solvents, affecting solubility.
Solute-SolventSolvent (protic)Phenolic -O / Amine -NSolutionInfluences the conformational preferences of the molecule.

π-Stacking, Cation-π, and Anion-π Interactions with Derivatives and Counterions

The 2,6-dimethylphenol (B121312) ring provides a platform for various π-interactions, which are crucial for molecular recognition and the stability of supramolecular structures.

Cation-π Interactions: The primary amine group on the ethyl side chain is basic and can be readily protonated to form an ammonium (B1175870) cation (-NH3+). This positive charge can then engage in strong, non-covalent cation-π interactions with the electron-rich face of an aromatic ring from another molecule or a different aromatic guest. These interactions are comparable in strength to hydrogen bonds and play a significant role in biological recognition processes. This interaction would be particularly relevant in acidic conditions or in the context of forming salts with anionic counterions.

Anion-π Interactions: While less common, anion-π interactions could be engineered. By introducing electron-withdrawing substituents onto the aromatic ring of a derivative, the π-system can be made electron-deficient, allowing it to interact favorably with anions. For the parent compound, this interaction is less likely.

Interaction Type Interacting Moieties Conditions Potential Significance
π-π StackingAromatic ring ↔ Aromatic ringSolid state, Concentrated solutionsInfluences crystal packing and can lead to the formation of columnar structures.
Cation-πAmmonium (-NH3+) ↔ Aromatic ringAcidic pH, Salt formationStrong, specific interaction important for host-guest binding and self-assembly.

Host-Guest Chemistry with Macrocyclic and Self-Assembled Molecular Receptors

The structural features of this compound make it an interesting potential guest for various macrocyclic hosts.

Cyclodextrins: These chiral, bucket-shaped macrocycles composed of glucose units have a hydrophobic inner cavity and a hydrophilic exterior. The phenolic portion of this compound could be encapsulated within the cyclodextrin (B1172386) cavity, driven by hydrophobic interactions. The size of the cyclodextrin (α, β, or γ) would determine the depth and orientation of the inclusion.

Calixarenes and Pillararenes: These are cyclic oligomers of phenol-methylene units that can act as hosts for a variety of guest molecules. frontiersin.org The phenolic guest could bind within the cavity of a calixarene, potentially stabilized by hydrogen bonding between the guest's hydroxyl group and the phenolic rim of the host. Similarly, pillararenes, with their unique pillar-shaped architecture, could encapsulate the guest molecule. frontiersin.org

Cucurbit[n]urils: These pumpkin-shaped macrocycles have a hydrophobic cavity and polar carbonyl-lined portals. They are particularly adept at binding cationic guests. The protonated, ammonium form of this compound would be an ideal candidate for encapsulation within a cucurbit[n]uril of appropriate size, with the ammonium group interacting strongly with the host's portals.

Host Macrocycle Potential Binding Site on Guest Primary Driving Force(s)
Cyclodextrins2,6-dimethylphenol ringHydrophobic interactions
Calixarenes2,6-dimethylphenol ringHydrophobic interactions, Hydrogen bonding
Cucurbit[n]urilsProtonated aminoethyl groupIon-dipole interactions, Cation-π, Hydrophobic interactions

Self-Assembly Processes Leading to Ordered Supramolecular Architectures (e.g., Crystals, Gels)

The ability of this compound to participate in multiple, directional non-covalent interactions suggests a propensity for self-assembly into higher-order structures.

Crystallization: As discussed, the interplay of hydrogen bonding and potential π-stacking interactions would be the primary driver for the formation of a crystalline solid. The resulting crystal structure would represent the thermodynamic minimum for these competing and cooperating interactions.

Gels: In certain solvents, the directional and hierarchical assembly of molecules can lead to the formation of a three-dimensional network that entraps the solvent, resulting in a supramolecular gel. For this compound, extensive hydrogen bonding networks could potentially lead to the formation of such fibrous structures, although this would be highly dependent on solvent choice and concentration.

Metal-Phenolic Networks: Phenolic compounds are known to coordinate with metal ions to form metal-phenolic networks (MPNs). nih.govresearchgate.net The phenolic hydroxyl group of this compound could chelate to various metal ions (e.g., Fe(III), Cu(II)), leading to the formation of coordination polymers or discrete nanoparticles. nih.govresearchgate.net The amine group could also play a role in this coordination or provide a site for further functionalization.

Solvent Effects on Non-Covalent Interactions and Conformational Preferences

The solvent environment plays a critical role in modulating the strength and prevalence of non-covalent interactions and, consequently, the conformational preferences of the molecule.

Polar Protic Solvents (e.g., Water, Methanol): In these solvents, strong solute-solvent hydrogen bonds will dominate. This will disrupt intermolecular hydrogen bonds between the solute molecules, favoring the solvated, monomeric state. The solvent can also influence the pKa of the amine and phenol groups, affecting the likelihood of protonation.

Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents can act as hydrogen bond acceptors but not donors. They would compete for hydrogen bond donation from the -OH and -NH2 groups, potentially disrupting self-assembly but to a lesser extent than protic solvents.

Non-Polar Solvents (e.g., Toluene, Hexane): In such environments, intermolecular hydrogen bonding between solute molecules would be maximized, promoting self-assembly and aggregation. The lack of solvation for the polar functional groups might lead to lower solubility.

The conformation of the ethylamine side chain relative to the phenol ring is also subject to solvent effects. The rotational barrier around the C-C bonds of the side chain can be influenced by the polarity of the medium, which can stabilize or destabilize different conformers through dipole-dipole interactions.

Solvent Type Effect on Hydrogen Bonding Effect on Self-Assembly Conformational Impact
Polar ProticDisrupts solute-solute H-bondsDisfavors aggregationStabilizes extended conformations
Polar AproticCompetes for H-bond donorsModerately disfavors aggregationCan influence torsional angles
Non-PolarPromotes solute-solute H-bondsFavors aggregation/assemblyMay favor more compact or folded conformations

Future Research Directions and Emerging Opportunities for 4 1 Aminoethyl 2,6 Dimethylphenol in Academic Science

Exploration of Novel and Unconventional Synthetic Pathways

The synthesis of highly substituted phenols with precise regiochemical control remains a pivotal challenge in organic chemistry. oregonstate.edu While classical methods exist, future research into the synthesis of 4-(1-Aminoethyl)-2,6-dimethylphenol could benefit from exploring more modern and unconventional strategies that offer greater efficiency, scalability, and stereocontrol.

Emerging synthetic methodologies that could be applied include:

One-Pot Tandem Reactions: The development of one-pot sequences, such as a combined ipso-hydroxylation/bromination/Suzuki-Miyaura coupling, could provide a highly efficient route to complex phenol (B47542) derivatives. rsc.org Adapting such a strategy could allow for the rapid generation of a library of analogues of the target compound.

Cycloaddition Cascades: The use of cycloaddition reactions to construct the phenolic ring offers complete regiochemical control. oregonstate.edu Investigating a Diels-Alder cascade approach using tailored dienes and nitroalkenes could provide a novel and highly specific pathway to this compound and its derivatives.

Biocatalytic Methods: Leveraging enzymes for the synthesis of chiral amines has become a powerful tool in green chemistry. nih.gov Future work could focus on developing an enzymatic route, potentially using engineered transaminases or amine oxidases, to install the chiral aminoethyl group with high enantioselectivity, avoiding the need for chiral separation or resolution steps. nih.gov

C-H Functionalization: Direct Csp²–H functionalization of simpler phenol precursors is an atom-economical approach to increase molecular complexity. rsc.orgrsc.org Research could explore late-stage functionalization to introduce the aminoethyl group onto a pre-existing 2,6-dimethylphenol (B121312) scaffold, potentially catalyzed by transition metals.

These advanced synthetic approaches promise not only more efficient access to this compound but also facilitate the creation of a diverse range of derivatives for further study.

Development of New and Highly Efficient Catalytic Applications

The structural features of this compound—a sterically hindered phenol and a chiral amine—make it a compelling candidate for applications in catalysis.

Future research opportunities in this area include:

Antioxidant and Radical Scavenging: Hindered phenols are well-established as highly effective antioxidants and radical scavengers that protect polymeric materials from degradation by terminating radical chain reactions. partinchem.comvinatiorganics.com The primary mechanism involves the donation of the phenolic hydrogen to form a stable, resonance-delocalized phenoxyl radical. dishengchemchina.comcmu.edu The efficacy of this compound as a primary antioxidant in various materials, such as plastics, lubricants, and fuels, warrants thorough investigation. vinatiorganics.com Its performance could be compared to commercial antioxidants like Butylated Hydroxytoluene (BHT).

Ligand in Asymmetric Catalysis: The combination of a Lewis basic amino group and a potentially coordinating hydroxyl group, along with a chiral center, suggests its use as a chiral ligand in transition metal-catalyzed asymmetric synthesis. Research could explore the synthesis of metal complexes (e.g., with Ruthenium, Rhodium, or Iridium) and evaluate their performance in reactions like asymmetric hydrogenation or transfer hydrogenation.

Organocatalysis: Chiral amines are fundamental building blocks in organocatalysis. The potential for the primary amine in this compound to act as an organocatalyst, for instance in aldol or Michael reactions, could be an exciting area of exploration. The bulky dimethylphenol group could impart unique steric control and influence the stereochemical outcome of these reactions.

The development of this compound as a catalyst or catalytic ligand could lead to novel and efficient chemical transformations.

Integration into Advanced Functional Materials Science and Nanotechnology

The incorporation of phenolic compounds into polymers and nanomaterials is a rapidly growing field, driven by the desire to create materials with enhanced properties. nih.govresearchgate.net this compound is an excellent candidate for integration into such advanced materials.

Potential research avenues include:

Polymer Synthesis: The amine and hydroxyl functionalities allow the molecule to act as a monomer or a chain-terminating agent in polymerization reactions. It could be incorporated into polymers like polyamides, polyurethanes, or epoxies to impart specific properties such as antioxidant activity, thermal stability, and altered mechanical strength. partinchem.comnih.gov For example, its integration could protect the polymer backbone from oxidative degradation. dishengchemchina.com

Metal-Phenolic Networks (MPNs): Polyphenols can self-assemble with metal ions to form coordinated networks known as MPNs, which can be used as versatile coatings for biomedical applications. researchgate.net The phenolic group of the title compound could participate in the formation of such networks, while the amino group could provide a site for further functionalization, making it a valuable building block for creating functional thin films and coatings.

Nanoparticle Functionalization: Phenolic compounds can act as reducing and capping agents in the "green" synthesis of metal nanoparticles (e.g., gold or silver). nih.gov Furthermore, the amine and phenol groups provide anchor points for covalently or non-covalently attaching the molecule to the surface of inorganic nanoparticles, creating hybrid materials with tailored properties for applications in catalysis or biomedicine. nih.govtaylorandfrancis.com

The integration of this compound into materials science could yield novel composites and nanostructures with unique and valuable functionalities.

Application in Sensor Development and Chemoresponsive Materials

Phenolic compounds are frequently used in the development of sensors for environmental and biological monitoring due to their electrochemical and optical properties. nih.govuantwerpen.be The unique structure of this compound suggests its potential utility in creating novel sensors and responsive materials.

Future research could explore:

Electrochemical Sensors: The phenol moiety can be electrochemically oxidized. This property can be harnessed by immobilizing the molecule on an electrode surface (e.g., a glassy carbon electrode) to create a sensor for detecting specific analytes. nih.gov The presence of the amino group could facilitate immobilization and also participate in binding target molecules. Such sensors could be developed for detecting heavy metal ions or specific organic pollutants in water.

Optical and Fluorescence-Based Sensors: The aromatic nature of the compound suggests it may possess intrinsic fluorescence. This fluorescence could be quenched or enhanced upon binding to a target analyte, forming the basis of an optical sensor. rsc.org Research could focus on studying the molecule's interaction with various ions and small molecules to identify potential sensing applications.

Chemoresponsive Polymers: If polymerized or grafted onto a polymer backbone, the resulting material could exhibit chemoresponsive behavior. For example, the protonation/deprotonation of the amine and phenol groups in response to pH changes could induce conformational changes in the polymer, leading to applications in smart hydrogels or controlled-release systems.

The development of sensors based on this molecule could provide new analytical tools for a variety of applications.

Computational Design and Rational Synthesis of Enhanced Derivatives for Targeted Research

Computational chemistry provides powerful tools for predicting the properties of molecules and guiding the synthesis of new derivatives with enhanced functionalities. nih.gov Applying these methods to this compound could accelerate the discovery of new applications.

Key areas for computational research include:

Predicting Physicochemical Properties: Density Functional Theory (DFT) and other computational models can be used to accurately predict key properties such as pKa, redox potentials, and O-H bond dissociation energies (BDEs). acs.orgmdpi.com The BDE is directly related to the antioxidant activity of phenolic compounds. acs.org Computational screening could identify substituents that lower the BDE, thereby enhancing the radical scavenging ability of the molecule. nih.govscispace.com

Designing Novel Ligands: For catalytic applications, computational docking and modeling can be used to design derivatives with optimized steric and electronic properties for binding to specific transition metals. This rational design approach can guide synthetic efforts toward creating more effective and selective catalysts.

Structure-Activity Relationship (QSAR) Studies: By synthesizing a small library of derivatives and evaluating their activity (e.g., as antioxidants or cytotoxic agents), Quantitative Structure-Activity Relationship (QSAR) models can be developed. nih.gov These models can then predict the activity of new, unsynthesized derivatives, streamlining the design process for compounds with targeted biological or chemical effects. nih.govnih.gov

A synergistic approach combining computational prediction and targeted synthesis would be the most efficient path to unlocking the full potential of this molecular scaffold.

Table 1: Predicted Properties of Phenolic Derivatives Using Computational Methods
Computational MethodPredicted PropertyRelevance to Research
Density Functional Theory (DFT)Bond Dissociation Energy (BDE)Predicts antioxidant/radical scavenging efficiency. acs.org
DFT with Solvation ModelspKa ValuesInforms on behavior in solution and potential for pH-responsive materials. mdpi.com
Molecular DockingLigand-Metal Binding AffinityGuides design of derivatives for enhanced catalytic performance.
QSAR ModelingStructure-Activity RelationshipsPredicts biological or chemical activity of new derivatives. nih.gov

Investigation of Photo-Physical Properties and Potential Optoelectronic Applications

Substituted aromatic compounds are the cornerstone of many optoelectronic materials. While the photophysical properties of this compound are currently unexplored, its structure as a substituted aminophenol suggests that it could be a valuable chromophore or a building block for larger photo-active systems.

Emerging opportunities in this domain are:

Fundamental Photophysical Characterization: The first step would be a thorough investigation of the compound's absorption and emission spectra, fluorescence quantum yield, and excited-state lifetime in various solvents. nih.gov This data would establish its potential as a fluorescent probe or building block.

Development of Fluorescent Sensors: As mentioned previously, changes in its fluorescence upon interaction with analytes could be the basis for sensitive and selective optical sensors.

Integration into Optoelectronic Materials: Porphyrin derivatives, which are effective dyes in solar cells, often incorporate amino-substituted aromatic groups to tune their electronic properties. mdpi.com Future research could explore incorporating the this compound moiety into larger π-conjugated systems, such as those used in organic light-emitting diodes (OLEDs) or dye-sensitized solar cells (DSSCs). Its electron-donating amino and hydroxyl groups, combined with the sterically bulky methyl groups that can influence molecular packing, could lead to materials with novel and useful optoelectronic properties.

Exploring the interaction of this molecule with light could reveal new applications in sensing, imaging, and organic electronics.

Q & A

Q. What are the optimal catalytic systems and reaction conditions for synthesizing 4-(1-Aminoethyl)-2,6-dimethylphenol?

The synthesis of 2,6-dimethylphenol derivatives typically employs fluidized-bed reactors with iron-chromium mixed oxide catalysts (e.g., TZC-3/1) under controlled parameters such as temperature (200–300°C), pressure (1–5 atm), and o-cresol circulation to enhance selectivity . Copper-based catalysts (e.g., CuCl with amine ligands) are also critical for oxidative coupling reactions, requiring precise stoichiometric ratios and solvent systems (e.g., pyridine/tetrahydrofuran) to minimize side products .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm the aminoethyl and methyl substituents via chemical shifts (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 2.1–2.5 ppm).
  • FT-IR for identifying O–H (3200–3600 cm⁻¹) and N–H (3300–3500 cm⁻¹) stretches.
  • Mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 180.15) and fragmentation patterns .

Q. What are the primary applications of this compound in polymer science?

This compound serves as a monomer precursor for polyphenylene oxide (PPO) via oxidative polymerization, yielding polymers with high thermal stability (>200°C), dielectric strength, and chemical resistance. Applications include automotive components and electronic insulators .

Q. What are the challenges in achieving regioselective functionalization during the synthesis of this compound derivatives?

Steric hindrance from the 2,6-dimethyl groups limits reactivity at the para position. Strategies include pH-controlled reactions (e.g., acidic conditions for Friedel-Crafts alkylation) and directing groups (e.g., aminoethyl) to enhance para-selectivity .

Q. What are the environmental persistence and degradation pathways of this compound?

Limited biodegradation data suggest resistance under anaerobic conditions. Photolysis studies indicate moderate degradation in aqueous environments (half-life ~10–50 days under UV light). Advanced oxidation processes (e.g., Fenton’s reagent) are recommended for remediation .

Advanced Questions

Q. How do copper-based catalysts influence the oxidative coupling mechanism of 2,6-dimethylphenol derivatives?

Copper(I/II) complexes facilitate single-electron transfer, generating phenoxonium intermediates. Spectroscopic studies (EPR, UV-vis) and DFT calculations reveal a radicalar pathway for C–O bond formation, with ligand coordination (e.g., 4-aminopyridine) stabilizing transition states .

Q. How do structural modifications (e.g., sulfur-containing groups) enhance the antioxidative activity of this compound derivatives?

Sulfur derivatives (e.g., 4-(3-dodecylthiopropyl)-2,6-dimethylphenol) exhibit superior radical-scavenging activity (IC₅₀ ~5–10 μM) compared to α-tocopherol. Bacterial mutagenicity assays (Ames test) and SOS chromotests confirm low genotoxicity, making them viable for biomedical applications .

Q. How can ionic liquid-functionalized MOFs be optimized for the adsorption and removal of phenolic derivatives like this compound?

Functionalization with imidazolium-based ionic liquids enhances π-π interactions and hydrogen bonding. Adsorption isotherms (Langmuir model: qmax ~120 mg/g) and kinetic studies (pseudo-second-order) guide pore-size engineering and surface charge modulation .

Q. What computational methods are used to predict the reactivity and electronic properties of this compound in catalytic reactions?

Ab initio calculations (e.g., Gaussian 09) map frontier molecular orbitals (HOMO-LUMO gaps ~4–5 eV) and Mulliken charges to predict electrophilic/nucleophilic sites. MD simulations assess solvent effects on reaction kinetics .

Q. What in silico strategies are employed to predict the reaction pathways and intermediate stability in the synthesis of this compound?

Density Functional Theory (DFT) optimizes transition-state geometries and computes activation energies (ΔG‡ ~15–25 kcal/mol). QSAR models correlate substituent effects (e.g., Hammett constants) with reaction yields .

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